n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine
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Description
N-(2-Methylphenyl)-n-(phenylsulfonyl)glycine is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine involves the reaction of 2-methylbenzylamine with phenylsulfonyl chloride to form N-(2-methylphenyl)phenylsulfonamide, which is then reacted with glycine to form the final product.
Starting Materials
2-methylbenzylamine, phenylsulfonyl chloride, glycine, diethyl ether, hydrochloric acid, sodium hydroxide
Reaction
Step 1: Dissolve 2-methylbenzylamine (1.0 equiv) in diethyl ether and add dropwise to a solution of phenylsulfonyl chloride (1.1 equiv) in diethyl ether at 0°C. Stir the reaction mixture at room temperature for 2 hours., Step 2: Filter the precipitated N-(2-methylphenyl)phenylsulfonamide and wash with diethyl ether. Dry the product under vacuum., Step 3: Dissolve N-(2-methylphenyl)phenylsulfonamide (1.0 equiv) and glycine (1.1 equiv) in diethyl ether and add hydrochloric acid dropwise until the pH reaches 2. Stir the reaction mixture at room temperature for 2 hours., Step 4: Add sodium hydroxide solution to the reaction mixture until the pH reaches 10. Extract the product with diethyl ether and dry over anhydrous sodium sulfate. Concentrate the solution under vacuum to obtain the final product, n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-12-7-5-6-10-14(12)16(11-15(17)18)21(19,20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYAJGGMLUBRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977866 |
Source
|
Record name | N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine | |
CAS RN |
6231-05-6 |
Source
|
Record name | N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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